molecular formula C12H13IN2S B2930442 Naphthalen-2-ylmethyl carbamimidothioate hydroiodide CAS No. 335608-91-8

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide

Cat. No.: B2930442
CAS No.: 335608-91-8
M. Wt: 344.21
InChI Key: KLSABBYOVQZWIG-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is a synthetic carbamimidothioate salt featuring a naphthalene moiety. It is synthesized via a multi-step process involving condensation of 1,2-diaminobenzene derivatives with 2-(4-ethoxyphenyl)acetic acid, followed by cyclization using PCl₅ to form benzimidazole intermediates. Subsequent reduction and reaction with methyl thiophene-2-carbimidothioate hydroiodide or related reagents yield the final compound .

Properties

IUPAC Name

naphthalen-2-ylmethyl carbamimidothioate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S.HI/c13-12(14)15-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSABBYOVQZWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSC(=N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-ylmethyl carbamimidothioate hydroiodide typically involves the reaction of naphthalen-2-ylmethylamine with carbon disulfide and hydroiodic acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroiodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or thiols.

Scientific Research Applications

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which naphthalen-2-ylmethyl carbamimidothioate hydroiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamimidothioate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Carbamimidothioate Derivatives

Structural and Functional Overview

Carbamimidothioate derivatives share a core structure (R–NH–C(=S)–NH₂) but differ in substituents and counterions, leading to varied pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target Synthesis Method
Naphthalen-2-ylmethyl carbamimidothioate hydroiodide C₁₂H₁₃IN₂S 328.20 Naphthalene ring, hydroiodide counterion nNOS inhibitor, μ-opioid agonist Condensation, cyclization, HI salt formation
Methyl carbamimidothioate hydroiodide C₂H₇IN₂S 218.06 Methyl group, hydroiodide counterion Precursor for guanidine synthesis Reaction of methylamine with thiourea and HI
Cyclopropylmethyl carbamimidothioate hydrobromide C₅H₁₃BrN₂OS 229.14 Cyclopropylmethyl group, HBr counterion Not explicitly stated; likely ion channel modulation Alkylation of thiourea with cyclopropylmethyl bromide
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide C₁₂H₁₈IN₃O₂ 363.19 Dihydroisoquinoline core, methoxy groups Potential CNS targets (e.g., adrenergic receptors) Cyclization of benzylamine derivatives with HI

Pharmacological and Physicochemical Differences

Methyl carbamimidothioate hydroiodide lacks intrinsic activity but serves as a precursor for hypoglycemic benzhydryl guanidines (e.g., via reaction with diphenylmethylamines) . The dihydroisoquinoline derivative’s methoxy groups may enhance blood-brain barrier penetration, suggesting CNS applications .

Methyl and cyclopropylmethyl analogs are smaller and more polar, favoring solubility but limiting tissue distribution .

Synthetic Complexity :

  • Naphthalen-2-ylmethyl derivatives require multi-step synthesis (e.g., Zinin reduction, dry column chromatography), making scalability challenging .
  • Methyl carbamimidothioate hydroiodide is synthesized in fewer steps, enabling high-throughput production .

Biological Activity

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is a compound that has garnered attention in biomedical research due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and presents relevant data from various studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by the presence of a carbamimidothioate moiety. The chemical structure can be represented as follows:

C12H12N2SI\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}\text{I}

This compound's unique structure contributes to its diverse biological activities, making it a subject of interest for pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its effectiveness against various Gram-positive and Gram-negative bacteria highlighted its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results suggest that the compound is particularly effective against MRSA, a drug-resistant strain of bacteria, indicating its potential for clinical applications in treating resistant infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Various studies have evaluated its effects on different cancer cell lines, particularly breast cancer (MCF-7) and liver carcinoma (HepG2).

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of this compound on MCF-7 cells, it was found that:

  • IC50 Value : The IC50 value was determined to be approximately 25 µg/mL.
  • Mechanism of Action : The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-725Apoptosis via caspase activation
HepG230Cell cycle arrest

The findings indicate that this compound may serve as a lead compound for developing novel anticancer therapies .

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